Technical Synthesis Guide: 3,4-Dibromo-6-chloro-1H-indazole
Technical Synthesis Guide: 3,4-Dibromo-6-chloro-1H-indazole
Executive Summary
Target Molecule: 3,4-Dibromo-6-chloro-1H-indazole CAS: 887568-34-5 Molecular Formula: C₇H₃Br₂ClN₂ Molecular Weight: 310.37 g/mol
This technical guide details the regioselective synthesis of 3,4-dibromo-6-chloro-1H-indazole, a high-value heterocyclic scaffold critical in the development of kinase inhibitors (e.g., ERK, JNK pathways). The synthesis presents a specific regiochemical challenge: introducing a bromine atom at the sterically and electronically deactivated C4 position.
Standard electrophilic halogenation of the indazole core favors the C3 position followed by C5 or C7, making direct bromination of a 6-chloroindazole precursor to the 3,4-dibromo product unviable. Therefore, this protocol employs a "Pre-functionalized Ring Closure" strategy, where the C4-bromine and C6-chlorine are installed on the benzene ring prior to indazole formation. The C3-bromine is installed in the final step via selective electrophilic substitution.
Retrosynthetic Analysis
To achieve the 3,4,6-substitution pattern, we disconnect the molecule at the C3-Br bond and the pyrazole N-N bond.
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Disconnection 1 (C3-Br): The C3 position is the most nucleophilic site on the indazole ring. Thus, the final step should be the bromination of 4-bromo-6-chloro-1H-indazole .
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Disconnection 2 (Pyrazole Ring): The 4-bromo-6-chloro-1H-indazole core is best formed via the cyclization of a hydrazine with a 2,6-dihalo-benzaldehyde derivative.
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Starting Material: The required precursor is 4-bromo-2,6-dichlorobenzaldehyde , which can be synthesized from the commodity chemical 1-bromo-3,5-dichlorobenzene via directed ortho-lithiation (DoM).
Figure 1: Retrosynthetic logic flow prioritizing the pre-installation of the difficult C4-halogen.
Detailed Experimental Protocol
Stage 1: Synthesis of 4-Bromo-2,6-dichlorobenzaldehyde
Objective: Regioselective formylation of 1-bromo-3,5-dichlorobenzene. Mechanism: Directed Ortho Metalation (DoM). The acidity of the C2 proton (between two chlorines) is significantly higher than the C4 proton (between Br and Cl), driving regioselectivity.
Reagents:
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1-Bromo-3,5-dichlorobenzene (1.0 equiv)
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Lithium Diisopropylamide (LDA) (1.1 equiv) [Freshly prepared or commercial 2.0 M solution]
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N,N-Dimethylformamide (DMF) (1.2 equiv)
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Tetrahydrofuran (THF), anhydrous
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Ammonium chloride (sat. aq.)
Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF (10 mL/g substrate).
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Cooling: Cool the LDA solution to -78°C (dry ice/acetone bath).
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Addition: Add 1-bromo-3,5-dichlorobenzene (dissolved in minimal THF) dropwise over 30 minutes. Maintain internal temperature below -70°C.
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Critical Insight: The lithiated species is stable at -78°C but may scramble (halogen dance) if warmed.
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Metalation: Stir at -78°C for 1 hour to ensure complete deprotonation at the C2 position.
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Quench: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.
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Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Recrystallize from hexanes or purify via silica gel chromatography (0-5% EtOAc/Hexanes).
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Target Yield: 85-90%
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Stage 2: Cyclization to 4-Bromo-6-chloro-1H-indazole
Objective: Formation of the indazole core via hydrazine condensation and intramolecular S_NAr. Mechanism: Hydrazine forms a hydrazone with the aldehyde, followed by nucleophilic displacement of the ortho-chlorine. Fluorine is a better leaving group, but chlorine is sufficient in this activated system.
Reagents:
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4-Bromo-2,6-dichlorobenzaldehyde (1.0 equiv)
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Hydrazine monohydrate (N₂H₄·H₂O) (5.0 equiv)
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Ethanol (absolute) or 1,4-Dioxane
Protocol:
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Mixing: Dissolve the aldehyde in Ethanol (5 mL/mmol).
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Addition: Add Hydrazine monohydrate dropwise at room temperature.
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Cyclization: Heat the mixture to Reflux (80°C) for 6–12 hours.
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Monitoring: TLC should show disappearance of the aldehyde and formation of a lower R_f spot.
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Isolation: Cool to room temperature. The product often precipitates as an off-white solid.
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Filtration: Filter the solid and wash with cold water (to remove excess hydrazine) and cold ethanol.
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Drying: Dry under vacuum at 45°C.
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Target Yield: 75-85%
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Characterization: ¹H NMR should show the distinct C3-H singlet around δ 8.0-8.2 ppm.
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Stage 3: Synthesis of 3,4-Dibromo-6-chloro-1H-indazole
Objective: Selective bromination of the C3 position. Mechanism: Electrophilic Aromatic Substitution (EAS). Despite the electron-withdrawing effects of C4-Br and C6-Cl, the C3 position remains the most reactive site for electrophiles.
Reagents:
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N-Bromosuccinimide (NBS) (1.1 equiv)
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DMF or Acetonitrile (MeCN)
Protocol:
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Dissolution: Dissolve the indazole starting material in DMF (5 mL/mmol).
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Bromination: Add NBS portion-wise at room temperature.
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Optimization: If reaction is sluggish due to deactivation, heat to 50-60°C . Avoid excessive heat (>80°C) to prevent over-bromination at C7, although C7 is sterically hindered.
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Reaction Time: Stir for 2–4 hours. Monitor by HPLC or LC-MS.
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Workup: Pour the reaction mixture into crushed ice/water. The product will precipitate.[4]
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Purification: Filter the precipitate. Wash thoroughly with water to remove succinimide and DMF.
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Refinement: If the product contains succinimide traces, slurry in methanol and filter again.
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Final Yield: Expect 85-95% yield.
Key Process Parameters & Data Summary
| Parameter | Stage 1 (Lithiation) | Stage 2 (Cyclization) | Stage 3 (Bromination) |
| Solvent | THF (Anhydrous) | Ethanol / Dioxane | DMF / MeCN |
| Temperature | -78°C (Critical) | 80°C (Reflux) | 25°C - 60°C |
| Stoichiometry | 1.1 eq LDA / 1.2 eq DMF | 5.0 eq Hydrazine | 1.1 eq NBS |
| Key Hazard | Pyrophoric (LDA) | Toxic/Carcinogen (Hydrazine) | Irritant (NBS) |
| Yield Target | 85-90% | 75-85% | 85-95% |
Reaction Pathway Visualization
Figure 2: Step-by-step reaction workflow from commodity starting material to final target.
Scientific Commentary & Troubleshooting
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Regioselectivity in Stage 1: The success of this synthesis hinges on the lithiation step. The proton at C2 (between two Cl atoms) is more acidic than the proton at C4 (between Br and Cl) due to the higher electronegativity of Chlorine vs. Bromine. However, steric bulk also plays a role. If regio-scrambling is observed, switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) , which is bulkier and often enhances kinetic selectivity for the most accessible acidic proton.
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Cyclization Efficiency: In Stage 2, if the reaction stalls, the addition of a catalytic amount of acid (Acetic acid) can accelerate hydrazone formation, though the subsequent S_NAr usually requires neutral or slightly basic conditions (provided by excess hydrazine).
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Purification of Final Product: 3,4-dibromo-6-chloro-1H-indazole is highly lipophilic. If recrystallization is necessary, Ethanol/Water or Toluene are excellent solvent systems.
References
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BenchChem. (2026).[5] 4-Bromo-6-chloro-1H-indazole: Technical Data and Synthesis. Retrieved from
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Luo, G., et al. (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from
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Gilead Sciences. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from
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PubChem. (2024). Compound Summary: 4-Bromo-6-chloro-1H-indazole.[2][3][5] Retrieved from
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Knochel, P., et al. (2020).[6] Elaboration of Electrophilic Carbon Heteroatom Bond Forming Reactions Using Organozinc Reagents. LMU Munich Thesis. Retrieved from
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